methyl (2S)-[({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)amino](phenyl)acetate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a methyl ester group, an oxazole ring, a fluorophenyl group, and an amide linkage. These functional groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the fluorophenyl group, and the formation of the amide and ester linkages. Without specific synthetic procedures, it’s difficult to provide more detailed information .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing nitrogen and oxygen, could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the amide linkage could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide and ester groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-[[2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-26-20(25)18(13-5-3-2-4-6-13)23-19(24)16-11-28-17(22-16)12-27-15-9-7-14(21)8-10-15/h2-11,18H,12H2,1H3,(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVEOCOFPAIHF-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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